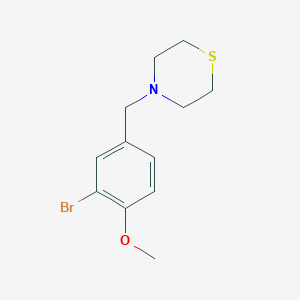![molecular formula C22H22N2O4 B5378487 (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol](/img/structure/B5378487.png)
(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol, also known as MMN, is a chemical compound that has been studied extensively for its potential use in scientific research. MMN is a pyridine and naphthalene derivative that has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol is not fully understood, but it is believed to interact with cellular proteins and other biomolecules, leading to changes in cellular signaling pathways and gene expression. (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol in laboratory experiments is its ability to selectively bind to specific biomolecules, allowing for the detection and quantification of these molecules in complex biological samples. However, one limitation of using (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol is its potential toxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications in the treatment of cancer and other diseases, and the development of new biosensors and imaging techniques based on its fluorescent properties. Additionally, further research is needed to fully understand the mechanism of action of (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol and its effects on cellular signaling pathways and gene expression.
Méthodes De Synthèse
(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol can be synthesized using a variety of methods, including the reaction of 2-(6-methoxy-2-naphthyl) morpholine-4-carboxylic acid with pyridine-2-carbaldehyde in the presence of a base. Other methods include the reaction of 2-(6-methoxy-2-naphthyl) morpholine-4-carboxylic acid with pyridine-2-carboxylic acid and subsequent reduction of the resulting product.
Applications De Recherche Scientifique
(6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of biomolecules and as a potential therapeutic agent for the treatment of cancer and other diseases. (6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}pyridin-2-yl)methanol has also been used in the development of biosensors and in the study of cellular signaling pathways.
Propriétés
IUPAC Name |
[6-(hydroxymethyl)pyridin-2-yl]-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-19-8-7-15-11-17(6-5-16(15)12-19)21-13-24(9-10-28-21)22(26)20-4-2-3-18(14-25)23-20/h2-8,11-12,21,25H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGVYTYEUIHGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC=CC(=N4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5378404.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,4-dimethylpyrimidine](/img/structure/B5378420.png)
![2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)
![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)
amine hydrochloride](/img/structure/B5378452.png)
![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5378453.png)

![N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5378491.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)
